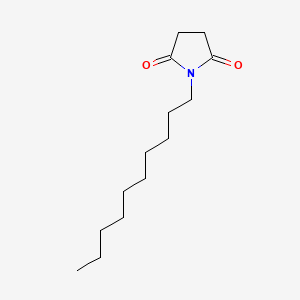

1-Decylpyrrolidine-2,5-dione

Description

1-Decylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative substituted with a decyl (C₁₀H₂₁) chain at the 1-position of the heterocyclic ring. Pyrrolidine-2,5-dione, also known as succinimide, serves as a core scaffold in medicinal chemistry due to its versatility in chemical modifications and bioactivity modulation.

Properties

CAS No. |

5395-77-7 |

|---|---|

Molecular Formula |

C14H25NO2 |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

1-decylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C14H25NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h2-12H2,1H3 |

InChI Key |

NXCQVAORGYDGMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C(=O)CCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structure and Substituent Effects

- 1-Alkylpyrrolidine-2,5-diones: 1-Decylpyrrolidine-2,5-dione: The long decyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione: Incorporates a methoxyphenyl ethyl group, balancing lipophilicity with aromatic interactions for tyrosinase inhibition and anticonvulsant activity . 1-(((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione: Features a polar amino-methyl linker, likely improving solubility and hydrogen-bonding interactions for targeted bioactivity .

Piperazine-2,5-dione Derivatives (Diketopiperazines):

- Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) share a six-membered ring but differ in hydrogen-bonding capacity and conformational flexibility, influencing antiviral potency .

β-Diketone Analogs :

- Curcumin derivatives (e.g., tetrahydrocurcumin ) retain a β-diketone pharmacophore critical for DNA methyltransferase (DNMT) inhibition but suffer from rapid metabolism. Synthetic modifications (e.g., cyclohexyl substituents in DMCHC ) improve stability, highlighting the role of substituents in pharmacokinetics .

Anticancer Potential :

- Pyrrolidine-2,5-dione derivatives are explored for anticancer applications. For instance, alkyl-substituted analogs in patents demonstrate activity against cell proliferative disorders, though specific mechanisms for 1-decyl derivatives remain uncharacterized .

Antiviral Activity :

- Diketopiperazines like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM) and albonoursin (IC₅₀ = 6.8 μM) show H1N1 inhibition, suggesting that bulky substituents (e.g., benzylidene) enhance viral entry blockade .

Neurological and Enzymatic Activity :

- Derivatives such as 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione exhibit anticonvulsant effects, while others inhibit tyrosinase, a key enzyme in melanin synthesis .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.